Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate typically involves the reaction of a preformed pyrazole or pyridine with suitable reagents. One common method involves the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline under catalytic conditions . The reaction is carried out in the presence of a catalyst such as AC-SO3H, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purine bases makes it a potential candidate for studying nucleic acid interactions.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]thiazoles: These compounds also have a fused ring structure but include a thiazole ring instead of a pyridine ring.
Pyrazolo[3,4-b][1,4]thiazines: These compounds feature a thiazine ring fused with a pyrazole ring.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate (CAS Number: 2106705-88-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure that is characterized by a fused pyrazole and pyridine ring system, which is known to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it may inhibit receptor interacting protein 1 (RIP1) kinase, which plays a role in necroptosis and inflammation .
- Anticancer Properties : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit anticancer activities by modulating pathways related to cell proliferation and apoptosis. Ethyl 6-oxo derivatives have been explored for their potential to suppress tumor growth .
Case Studies and Research Findings
- Inhibition of RIP1 Kinase :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Cyclization Reactions : Starting from appropriate precursors such as aminopyrazoles and aldehydes under controlled conditions.
- Optimization Techniques : Advanced methods like microwave irradiation are often employed to enhance yield and purity during synthesis .
Comparative Analysis with Similar Compounds
The biological activities of ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-4-10-12-7(5)11-8(6)13/h3-4H,2H2,1H3,(H2,10,11,12,13) |
InChI Key |
BBLLVLRQSUKBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC1=O)NN=C2 |
Origin of Product |
United States |
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